molecular formula C19H15ClN4O3S B2927382 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953174-99-7

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2927382
CAS RN: 953174-99-7
M. Wt: 414.86
InChI Key: POWMARLJDWLVCN-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-b]pyridazine ring, a benzenesulfonamide group, and a methoxy group . It has a molecular formula of C19H15ClN4O3S and a molecular weight of 414.86.


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

PI3K Inhibitors for Cough and Idiopathic Pulmonary Fibrosis

  • The compound "2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide" shares similarities with broad-spectrum phosphatidylinositol 3-kinase inhibitors, which have been used in the treatment of idiopathic pulmonary fibrosis and cough. In vitro data support these utilities (Norman, 2014).

Antitumor Activity

  • Similar sulfonamide derivatives have shown notable in vitro antitumor activities. Compounds with specific carbamoyl substituents demonstrated remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).

Photodynamic Therapy for Cancer

  • Derivatives of benzenesulfonamide have been synthesized and characterized for use in photodynamic therapy, showing properties like high singlet oxygen quantum yield, which are important for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Sulfonamide compounds, similar to the one , have been synthesized and evaluated for antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antiviral Drug Discovery

  • Related compounds are part of a series of stories on antiviral drug discovery, highlighting their potential in treating viral infections and supporting their relevance in the field of antiviral research (De Clercq, 2009).

Enzyme Inhibition and Antioxidant Activity

  • Sulfonamide hybrid Schiff bases have shown enzyme inhibition potential against specific enzymes and possess antioxidant properties, which could be relevant to the compound (Kausar et al., 2019).

Synthesis and Bioactivity in Medicinal Chemistry

  • Sulfonamide derivatives have been synthesized and studied for their potential as carbonic anhydrase inhibitors and cytotoxic activities, important for anti-tumor studies (Gul et al., 2016).

properties

IUPAC Name

2-chloro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWMARLJDWLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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